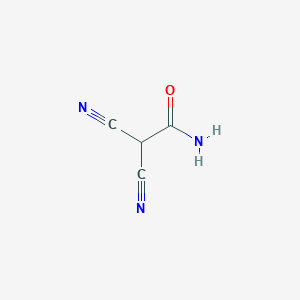
Bis-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-cyanoacetamide can be synthesized through the reaction of 4,4’-methylenedianiline with two equivalents of a cyanoacetylating agent in refluxing benzene. This method yields this compound in high purity and quantitative yield .
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with efficient mixing and temperature control .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes, pentane-2,4-dione, and other compounds to form bis(benzylidene), pyridines, chromenes, and benzochromenes.
Michael Addition: It participates in Michael addition reactions with malononitrile or ethyl cyanoacetate to form bis(chromeno) derivatives.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions to form bis(benzylidene) derivatives.
Malononitrile and Ethyl Cyanoacetate: Used in Michael addition reactions to form bis(chromeno) derivatives.
Major Products
Bis(benzylidene) Derivatives: Formed from condensation reactions with aromatic aldehydes.
Bis(chromeno) Derivatives: Formed from Michael addition reactions with malononitrile or ethyl cyanoacetate.
Applications De Recherche Scientifique
Bis-cyanoacetamide is extensively used in scientific research due to its versatility in synthesizing various heterocyclic compounds. Its applications include:
Biology: Employed in the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Utilized in the development of pharmaceutical agents with diverse biological activities.
Industry: Applied in the production of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of bis-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable it to undergo condensation, substitution, and addition reactions, leading to the formation of diverse heterocyclic compounds. The methylene bridge provides structural flexibility, allowing the compound to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Bis-cyanoacetamide is unique due to its dual cyanoacetamide groups linked by a methylene bridge. Similar compounds include:
Cyanoacetamide: Contains a single cyanoacetamide group and is used in similar synthetic applications.
N-aryl cyanoacetamides: These compounds have an aryl group attached to the cyanoacetamide moiety and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These compounds have a heterocyclic group attached to the cyanoacetamide moiety and are also used in heterocyclic synthesis.
This compound stands out due to its ability to form bis-heterocyclic compounds, which are not easily accessible through other cyanoacetamide derivatives .
Propriétés
Numéro CAS |
65889-64-7 |
|---|---|
Formule moléculaire |
C4H3N3O |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
2,2-dicyanoacetamide |
InChI |
InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h3H,(H2,7,8) |
Clé InChI |
MUVFZOSESRRBCU-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
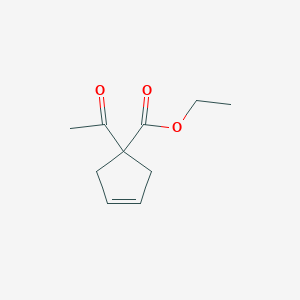
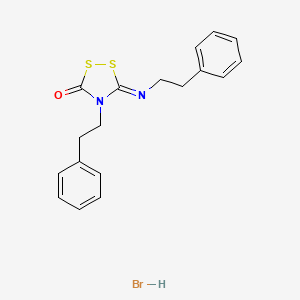

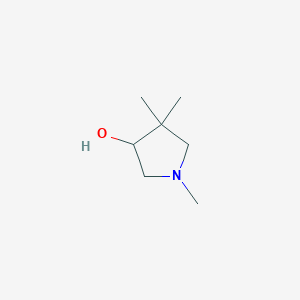
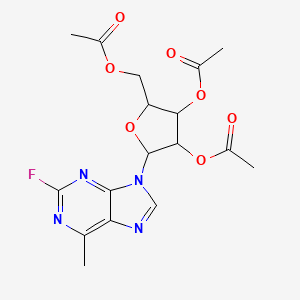
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
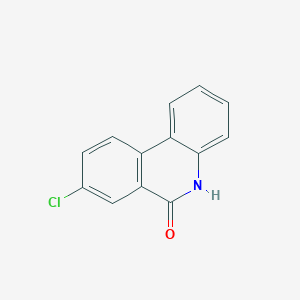
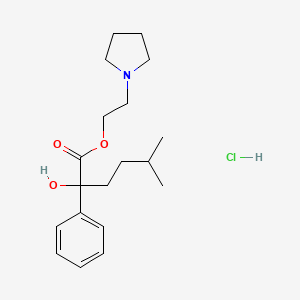

![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
